rac-[(3R,4S)-3-Methoxytetrahydro-2H-pyran-4-yl]amine hydrochloride

Medicinal Chemistry Building Blocks Stability

Liquid free base building blocks complicate automated synthesis-requiring cold storage and manual dispensing. This racemic trans-3-methoxytetrahydropyran-4-amine hydrochloride (CAS 1864003-64-4) solves these issues as a room-temperature-stable crystalline solid. • Solid form enables seamless automated dispensing for DEL/parallel synthesis • Hydrochloride salt (LogP -0.85) enhances aqueous solubility vs. free base (LogP 0.45) for in vitro assays • 98% purity, ideal for CCR2/CCR5 antagonist library synthesis Supplied as a stable solid; ambient shipping and storage.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63
CAS No. 1864003-64-4
Cat. No. B2616987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-[(3R,4S)-3-Methoxytetrahydro-2H-pyran-4-yl]amine hydrochloride
CAS1864003-64-4
Molecular FormulaC6H14ClNO2
Molecular Weight167.63
Structural Identifiers
SMILESCOC1COCCC1N.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-8-6-4-9-3-2-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1
InChIKeyDMWZYPXYPVHLOG-GEMLJDPKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-[(3R,4S)-3-Methoxytetrahydro-2H-pyran-4-yl]amine hydrochloride (CAS 1864003-64-4): Procurement and Differentiation Guide


rac-[(3R,4S)-3-Methoxytetrahydro-2H-pyran-4-yl]amine hydrochloride is a racemic trans-configured tetrahydropyran-4-amine building block bearing a 3-methoxy substituent, supplied as a crystalline hydrochloride salt . This compound serves as a versatile intermediate in medicinal chemistry, with its core scaffold appearing in potent CCR2 and CCR5 antagonist programs [1]. Its racemic nature and salt form are critical defining features that distinguish it from both the corresponding free base and enantiopure variants, directly impacting its physical properties and utility in early-stage drug discovery.

Why Close Analogs of CAS 1864003-64-4 Cannot Be Assumed Interchangeable for Research


In-class substitution of tetrahydropyran-4-amine building blocks is often not straightforward. The target compound exists as a racemic trans hydrochloride salt, a specific physical form with demonstrable differences from its closest analog, the free base (CAS 1232060-77-3). The free base is a light yellow liquid requiring cold storage, whereas the hydrochloride is a room-temperature-stable solid . Furthermore, the hydrochloride salt exhibits a predicted LogP of -0.85, which is a significant shift from the free base's value of 0.45, reflecting a calculated 1.3 log unit decrease in lipophilicity . These differences in phase, stability, and inherent physicochemical properties can alter reaction kinetics, purification workflows, and solubility, making direct substitution without re-optimization a potential risk in a synthetic or biological context.

Quantified Property Profile for rac-[(3R,4S)-3-Methoxytetrahydro-2H-pyran-4-yl]amine hydrochloride Against Key Comparators


Physical State and Handling: Hydrochloride Salt Solid vs. Free Base Liquid

The hydrochloride salt form of the racemic trans-compound (CAS 1864003-64-4) is a solid at room temperature, which directly contrasts with its closest analog, the free base trans-4-amino-3-(methoxy)tetrahydropyran (CAS 1232060-77-3), which is a light yellow liquid that requires storage at 0–8 °C . This difference in physical state is a primary driver for procurement choice.

Medicinal Chemistry Building Blocks Stability

Lipophilicity Modulation: Hydrochloride Salt LogP vs. Free Base LogP

Salt formation significantly alters the predicted partition coefficient. The target hydrochloride salt has a predicted LogP of -0.85, compared to a LogP of 0.45 for the corresponding free base . This represents a log unit difference of -1.3, indicating a substantial increase in hydrophilicity.

Physicochemical Properties Drug-Likeness LogP

Stereochemical Configuration: Racemic Mixture as a Screening Tool

This product is supplied as a racemic mixture (rac) of the (3R,4S) and (3S,4R) trans enantiomers. While enantiopure versions such as (3S,4R)-3-methoxyoxan-4-amine hydrochloride (CAS 1778734-55-6) are available for advanced SAR studies, the racemate is the standard form for initial screening campaigns. The racemic compound provides a cost-effective and synthetically efficient entry point for evaluating the biological relevance of the 3-methoxy-4-aminotetrahydropyran motif before committing to an enantioselective synthesis.

Stereochemistry Medicinal Chemistry High-Throughput Screening

Optimal Application Scenarios for CAS 1864003-64-4 Based on Evidence Profile


Primary Hit-Finding in CCR2/CCR5 Antagonist Programs

The compound is an ideal starting material for synthesizing libraries of 4-aminotetrahydropyran derivatives for chemokine receptor antagonism. As the patent literature demonstrates the critical role of the (3S,4S) enantiomer in potent dual CCR2/CCR5 antagonists, using this racemic building block allows for a rapid exploration of chemical space. The solid form simplifies high-throughput parallel synthesis, and hits can later be deconvoluted to identify the eutomer [1].

Aqueous Biological Assay Preparation

With a predicted LogP of -0.85, the hydrochloride salt is significantly more water-soluble than its free base analog. This makes it the preferred form for preparing concentrated stock solutions for in vitro biological assays, reducing the need for organic co-solvents like DMSO and minimizing solvent-related assay interference.

Solid-Phase Synthesis and Automated Platform Feeds

The solid, crystalline nature of the compound facilitates its use as a reagent in automated synthesis platforms where liquid dispensing can be problematic. Its stability at room temperature eliminates the need for chilled storage racks, making it a robust, automation-friendly monomer for DNA-Encoded Library (DEL) synthesis or automated peptide and small-molecule parallel synthesis.

Exploratory SAR with C2/C3-Substituted Tetrahydropyrans

When planning a scaffold-hop from piperidine or cyclohexyl amine series, this compound provides the oxygen heteroatom necessary for modulating polarity and metabolic stability. The racemic trans-configuration with a 3-methoxy group serves as a differential core compared to unsubstituted 4-aminotetrahydropyran, potentially offering novel interactions with target proteins as indicated by its use in advanced clinical candidates.

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